Neflamapimod

Descripción

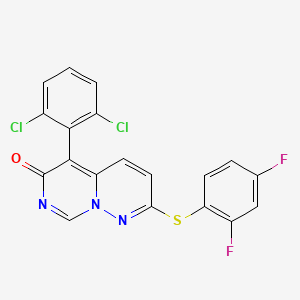

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPKQEUBKLEPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175115 | |

| Record name | VX 745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209410-46-8 | |

| Record name | 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209410-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neflamapimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neflamapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VX 745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEFLAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neflamapimod's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neflamapimod (formerly VX-745) is a clinical-stage, orally administered, brain-penetrant small molecule that acts as a highly selective inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38 MAPKα).[1][2] In neuronal cells, its primary mechanism of action is the attenuation of synaptic dysfunction, a key pathological driver of cognitive decline in neurodegenerative disorders such as Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[2] By inhibiting p38 MAPKα, this compound modulates downstream signaling pathways involved in neuroinflammation, endosomal trafficking, and tau pathology, thereby aiming to reverse memory deficits and slow disease progression.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuronal cells, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Molecular Target: p38 Mitogen-Activated Protein Kinase Alpha (p38 MAPKα)

The principal molecular target of this compound is the p38 MAPKα enzyme, a serine/threonine kinase that is expressed in neurons under conditions of stress and disease.[5][6] In the central nervous system, p38 MAPKα is a critical mediator of the cellular response to inflammatory cytokines and other stressors, and its overactivation is implicated in synaptic toxicity and neurodegeneration.[7][8]

In Vitro Inhibition Profile

This compound is a potent and selective ATP-competitive inhibitor of p38 MAPKα. In vitro kinase assays have demonstrated its high affinity for the target enzyme.

| Parameter | Value | Assay Type |

| IC50 for p38 MAPKα | 10 nM | Spectrophotometric coupled-enzyme assay |

| IC50 for p38 MAPKβ | 220 nM | Spectrophotometric coupled-enzyme assay |

| Selectivity (p38β/p38α) | 22-fold | - |

| IC50 for IL-1β release (PBMCs) | 45 nM | Human peripheral blood mononuclear cell (PBMC) assay |

| IC50 for TNFα release (PBMCs) | 51 nM | Human peripheral blood mononuclear cell (PBMC) assay |

| IC50 for IL-1β release (whole blood) | 150 nM | Human whole blood assay |

| IC50 for TNFα release (whole blood) | 180 nM | Human whole blood assay |

Table 1: In vitro inhibitory activity of this compound.[1][9]

Core Signaling Pathways Modulated by this compound

The therapeutic effects of this compound in neuronal cells are mediated through the modulation of several downstream signaling cascades.

The p38 MAPKα Signaling Cascade

Under pathological conditions, various stressors, including amyloid-beta (Aβ) oligomers and inflammatory cytokines (e.g., TNF-α, IL-1β), activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPKα.[7][8] Activated p38 MAPKα then phosphorylates a range of downstream substrates, leading to synaptic dysfunction and neuroinflammation.[10][11] this compound, by inhibiting p38 MAPKα, blocks these downstream effects.

Regulation of Endosomal Trafficking via Rab5

A key mechanism through which p38 MAPKα contributes to neuronal dysfunction is by regulating the activity of the small GTPase Rab5, a critical regulator of endocytosis and early endosome function.[3][5][12] Overactivation of p38 MAPKα leads to increased Rab5 activity, resulting in endosomal abnormalities and impaired trafficking of essential neuronal proteins, which is particularly detrimental to cholinergic neurons.[6][7] this compound has been shown to reduce Rab5 activity, thereby reversing this endosomal pathology.[5][6]

Effects on Neuronal Function and Pathology

This compound has demonstrated beneficial effects on multiple aspects of neuronal function and pathology in both preclinical and clinical settings.

Reversal of Synaptic Dysfunction

In preclinical models, this compound has been shown to reverse deficits in synaptic plasticity, such as long-term potentiation (LTP), and to protect against Aβ-induced dendritic spine loss.[13][14] In a mouse model of Down Syndrome that develops Alzheimer's-like pathology, this compound treatment restored the number of cholinergic neurons in the medial septal nucleus by approximately 30% compared to vehicle-treated animals.[6][13]

Reduction of Neuroinflammation

By inhibiting p38 MAPKα in microglia and astrocytes, this compound reduces the production and release of pro-inflammatory cytokines, such as TNF-α and IL-1β, thereby mitigating neuroinflammation.[7][8]

Impact on Tau and Amyloid Pathology

Clinical studies have provided evidence that this compound can modulate biomarkers associated with AD pathology. In the Phase 2b REVERSE-SD study, treatment with this compound for 24 weeks resulted in a statistically significant reduction in cerebrospinal fluid (CSF) levels of total tau (T-tau) and phosphorylated tau at residue 181 (p-tau181).[15][16][17] A trend towards a reduction in neurogranin, a marker of synaptic damage, was also observed.[15][16]

| CSF Biomarker | Mean Difference (this compound vs. Placebo) | 95% Confidence Interval | p-value |

| Total Tau (T-tau) | -18.8 pg/mL | -35.8 to -1.8 | 0.031 |

| Phosphorylated Tau (p-tau181) | -2.0 pg/mL | -3.6 to -0.5 | 0.012 |

| Neurogranin | -21.0 pg/mL | -43.6 to 1.6 | 0.068 |

Table 2: Changes in CSF biomarkers in the REVERSE-SD clinical trial.[15][16]

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide.

In Vitro p38 MAPKα Kinase Activity Assay

-

Principle: A spectrophotometric coupled-enzyme assay is used to measure the inhibition of p38 MAPKα activity.[1]

-

Procedure:

-

A fixed concentration of recombinant p38 MAPKα enzyme is incubated with varying concentrations of this compound (or vehicle control) in a reaction buffer containing HEPES, glycerol, MgCl2, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and a peptide substrate (e.g., EGF receptor peptide).[1]

-

The reaction is initiated by the addition of ATP.[1]

-

The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm.[1]

-

IC50 values are calculated from the dose-response curves of enzyme inhibition.[1]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P38α MAPK Signaling—A Robust Therapeutic Target for Rab5-Mediated Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cervomed.com [cervomed.com]

- 5. scitechdaily.com [scitechdaily.com]

- 6. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor this compound on the Neurodegenerative Process [prnewswire.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prions activate a p38 MAPK synaptotoxic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P38α MAPK Signaling-A Robust Therapeutic Target for Rab5-Mediated Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 14. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alzheimersnewstoday.com [alzheimersnewstoday.com]

An In-depth Technical Guide to p38 MAP Kinase Alpha Inhibition by Neflamapimod

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neflamapimod (formerly VX-745), a selective inhibitor of the p38 mitogen-activated protein kinase alpha (p38α). This document details its mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols relevant to its study.

Introduction to p38 MAP Kinase Alpha and this compound

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Activation of p38 MAPKs occurs through dual phosphorylation of a conserved TGY motif by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[2] Once activated, p38 MAPKs phosphorylate a variety of downstream substrates, including transcription factors and other kinases, which modulate gene expression and various cellular processes.[1][3]

This compound is an orally administered, brain-penetrant small molecule that selectively inhibits the p38α isoform.[4][5] Originally developed by Vertex Pharmaceuticals for rheumatoid arthritis, it was later licensed by EIP Pharma and is now being developed by CervoMed for central nervous system (CNS) disorders, including Alzheimer's disease and Dementia with Lewy Bodies (DLB).[6] In disease states, p38α is implicated in inflammation-induced synaptic toxicity, which leads to impaired synaptic function.[5][7] By inhibiting p38α, this compound has the potential to reverse synaptic dysfunction and mitigate the neurodegenerative process.[4]

Mechanism of Action of this compound

This compound acts as a highly specific inhibitor of the intracellular enzyme p38α.[6][8] This inhibition prevents the downstream signaling cascade that is activated in response to cellular stress and inflammation.[9] In the context of neurodegenerative diseases, the activation of p38α in neurons is linked to synaptic toxicity induced by factors like amyloid-beta (Aβ) and tau proteins.[7] this compound's inhibition of p38α has been shown to reduce the phosphorylation of downstream targets such as MAPK-activated protein kinase 2 (MK2), MNK1, and heat shock protein 27 (Hsp27).[10][11] This modulation of the p38α signaling pathway is believed to be the basis for its potential therapeutic effects in reversing synaptic dysfunction and reducing neuroinflammation.[4]

Signaling Pathway

Caption: p38α signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

Preclinical Data

| Parameter | Model System | Concentration/Dose | Effect | Reference |

| Dendritic Spine Retraction | Hippocampal neurons | 10 nM | Reduction in Amyloid-β derived diffusible ligand (ADDL)-induced retraction | [4] |

| Dendritic Spine Retraction | Hippocampal neurons | 50 nM | Full blockade of ADDL-induced retraction | [4] |

| Dendritic Spine Loss | PrPSc-exposed neurons | 25 nM | Reduction in dendritic spine loss | [4] |

| Dendritic Spine Loss | PrPSc-exposed neurons | 100 nM | Full blockade of spine retraction | [4] |

| Cognition | Aged rats | Middle dose (specifics not detailed) | Improved cognition | [12] |

| IL-1β Levels | Aged rats | Higher dose (specifics not detailed) | Reduced IL-1β in the brain | [12] |

| Synaptic Density | Aged rats | Higher dose (specifics not detailed) | Increased synaptic density in the brain | [12] |

| Hsp27 Phosphorylation | Rat mesenteric arteries | Not specified | Reduced to 37.75 ± 1.19% of control | [11] |

Clinical Data

| Study | Indication | Dose | Key Findings | Reference |

| Phase 2a | Mild Alzheimer's Disease | 40mg or 125mg twice daily | Safe and well-tolerated; reduced CSF levels of IL-8 and TNFα. | [12] |

| REVERSE-SD (Phase 2b) | Mild Alzheimer's Disease | 40mg twice daily for 24 weeks | Did not meet primary endpoint for episodic memory in the overall population. Significantly reduced CSF levels of T-tau (-18.8 difference, P=0.031) and p-tau181 (-2.0 difference, P=0.012) relative to placebo. Patients in the highest quartile of trough plasma concentrations showed positive trends in memory tests. | [13][14][15] |

| RewinD-LB (Phase 2b) | Dementia with Lewy Bodies | 40mg TID | Showed significant positive effects on the Clinical Dementia Rating Sum of Boxes (CDR-SB) and the Timed Up and Go (TUG) test compared to placebo. | [16] |

| Phase 2a | Dementia with Lewy Bodies | 40mg twice or thrice daily for 16 weeks | Well-tolerated with no drug-associated discontinuations. Improvements seen in functional mobility and a dementia rating scale. | [17] |

Experimental Protocols

In Vitro p38α Kinase Activity Assay

This protocol is a representative method for determining the inhibitory activity of a compound like this compound against p38α MAPK.

Objective: To measure the IC50 of this compound for p38α kinase.

Materials:

-

Recombinant human active p38α MAPK

-

Recombinant human ATF2 (substrate)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

ATP

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

SDS-PAGE loading buffer

-

PVDF membrane

-

Primary antibody against phospho-ATF2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Kinase Assay Buffer. A typical concentration range for testing is 0.1 nM to 10 µM.[1]

-

Kinase Reaction Setup:

-

Add 1 µL of the various concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.[1]

-

Prepare a master mix containing Kinase Assay Buffer and recombinant active p38α MAPK to a final concentration of 10-20 ng per reaction.[1]

-

Add 24 µL of the kinase reaction mix to each well.

-

Gently mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

-

-

Initiate Kinase Reaction:

-

Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.[1]

-

Terminate Reaction: Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer to each well.[1]

-

Western Blot Analysis:

-

Boil the samples at 95-100°C for 5 minutes.[1]

-

Load 20 µL of each sample onto a 10% SDS-PAGE gel and perform electrophoresis.[1]

-

Transfer the proteins to a PVDF membrane.[1]

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated ATF2.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the extent of ATF2 phosphorylation at each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control and plot the data to determine the IC50 value.

Cellular Assay for p38 MAPK Inhibition

This protocol describes a method to assess the ability of this compound to inhibit p38 MAPK activity within a cellular context.

Objective: To measure the effect of this compound on the phosphorylation of a downstream target of p38 (e.g., MK2 or Hsp27) in stimulated cells.

Materials:

-

Cell line (e.g., HeLa or a relevant neuronal cell line)

-

Cell culture medium

-

Anisomycin (or other p38 activator like TNF-α)

-

This compound

-

DMSO (vehicle control)

-

Ice-cold PBS

-

Cell lysis buffer

-

BCA protein assay kit

-

Primary antibodies against phospho-p38, total p38, phospho-MK2, and total MK2

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Culture and Treatment:

-

Stimulation: Stimulate the cells with a p38 activator, such as anisomycin (10 µg/mL), for 20-30 minutes at 37°C. Include a non-stimulated control.[1]

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples.

-

Perform SDS-PAGE and western blotting as described in the in vitro assay protocol.

-

Probe membranes with antibodies against phospho-p38, total p38, and the downstream target of interest (e.g., phospho-MK2 and total MK2).

-

-

Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize to the total protein levels. This will demonstrate the dose-dependent inhibition of p38 signaling by this compound.

Experimental and Logical Workflows

Drug Discovery and Development Workflow

Caption: A simplified workflow for the discovery and development of this compound.

In Vitro Kinase Assay Workflow

Caption: Workflow for an in vitro p38α kinase inhibition assay.

Conclusion

This compound is a promising, selective p38α inhibitor with a clear mechanism of action and demonstrated target engagement in both preclinical models and human clinical trials. While its efficacy in Alzheimer's disease requires further investigation at potentially higher doses, it has shown significant positive effects in Dementia with Lewy Bodies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in the further study and potential therapeutic application of p38α inhibition in neurodegenerative and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor this compound on the Neurodegenerative Process [prnewswire.com]

- 5. EIP Pharma Announces Presentation of Phase 2b Clinical Trial Results of this compound in Early-stage Alzheimer's Disease at Clinical Trials in Alzheimer's Disease (CTAD) meeting [prnewswire.com]

- 6. researchgate.net [researchgate.net]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 8. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces vasodilation in resistance mesenteric arteries by inhibiting p38 MAPKα and downstream Hsp27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 15. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cervomed.com [cervomed.com]

- 17. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The p38α Kinase Inhibitor Neflamapimod: A Modulator of Rab5 Activity in Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB) present significant therapeutic challenges. Emerging evidence points to the dysregulation of endosomal trafficking as a key early event in the pathological cascade. Central to this process is the small GTPase Rab5, which, in its active GTP-bound state, governs early endosome fusion. Pathological hyperactivation of Rab5 has been implicated in the neurodegenerative process. Neflamapimod (formerly VX-745), a selective inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38α), has shown promise in preclinical and clinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its modulatory effects on Rab5 activity and its potential as a therapeutic intervention for neurodegeneration. We will delve into the quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying signaling pathways.

Introduction: The p38α-Rab5 Axis in Neurodegeneration

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1][2] The alpha isoform, p38α, is highly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative diseases. Persistent activation of the p38 MAPK signaling pathway is thought to contribute to neurodegeneration by mediating the hyper-phosphorylation of key neuronal proteins.[1][2]

One of the critical downstream targets of p38α is Rab5, a small GTPase that acts as a master regulator of early endosomal trafficking.[3] The activation state of Rab5 is determined by the balance between guanine nucleotide exchange factors (GEFs) that promote the GTP-bound (active) state and GTPase-activating proteins (GAPs) that facilitate the hydrolysis of GTP to GDP (inactive state).[4] In several neurodegenerative conditions, Rab5 has been found to be pathologically hyperactive, leading to enlarged early endosomes and disrupted downstream trafficking pathways.[4][5] This endosomal dysfunction is hypothesized to contribute to synaptic dysfunction and neuronal loss.

This compound is an orally bioavailable, brain-penetrant small molecule that selectively inhibits p38α kinase activity.[6][7] By inhibiting p38α, this compound is proposed to normalize Rab5 activity, thereby restoring endosomal function and mitigating the downstream consequences of neurodegeneration.[8][9]

This compound's Mechanism of Action: From p38α Inhibition to Rab5 Modulation

This compound acts as a potent and selective inhibitor of p38α. Its inhibitory action on p38α kinase activity directly impacts the phosphorylation of downstream substrates, including those involved in the regulation of Rab5. The prevailing hypothesis is that p38α, when activated by cellular stressors present in neurodegenerative conditions, contributes to the hyperactivation of Rab5. By blocking p38α, this compound reduces this pathological activation, leading to a normalization of Rab5-GTP levels.[10][11]

Quantitative Data on this compound's Effects

Preclinical Data

Preclinical studies in animal models of neurodegeneration have provided quantitative evidence for this compound's ability to modulate Rab5 activity and ameliorate pathological phenotypes. A key study in the Ts2 Down syndrome mouse model, which exhibits age-dependent degeneration of basal forebrain cholinergic neurons (BFCNs) and endosomal abnormalities, demonstrated the following effects of this compound treatment:[11]

| Parameter | Vehicle-treated Ts2 Mice | This compound-treated Ts2 Mice | Wild-type (2N) Mice |

| Rab5-GTP-positive endosomes (Number) | Increased vs. 2N | Normalized to 2N levels | Baseline |

| Rab5-GTP-positive endosomes (Size) | Increased vs. 2N | Normalized to 2N levels | Baseline |

| Rab5-GTP / Total Rab5 Intensity Ratio | Significantly higher vs. 2N | Reduced to normal levels | Baseline |

| Cholinergic Neurons (Number) | - | 30% more than placebo-treated | Baseline |

Table 1: Summary of Preclinical Effects of this compound in Ts2 Mice.[11][12]

Furthermore, this compound has demonstrated potent inhibition of p38α kinase activity in in vitro assays.

| Parameter | Value |

| p38α IC50 | 10 nM |

| p38β IC50 | 220 nM |

Table 2: In Vitro Potency of this compound.[1]

Clinical Data

This compound has been evaluated in several clinical trials for neurodegenerative diseases. The following tables summarize key quantitative outcomes from studies in Dementia with Lewy Bodies (DLB) and Alzheimer's disease (AD).

Dementia with Lewy Bodies (DLB) - Phase 2b RewinD-LB Study (Extension Phase) [2][7]

| Endpoint | This compound (New Capsules) | Placebo/Old Capsules | p-value |

| Change in CDR-SB | Improvement | Worsening | 0.024 (vs. old capsules) |

| Improvement on ADCS-CGIC | Demonstrated | Not observed | 0.035 (vs. old capsules/placebo) |

| Incidence of Falls | Lower | Higher | - |

| Risk Reduction of Clinical Progression (1.5-point increase in CDR-SB) | 67% (vs. old capsules over 32 weeks) | - | <0.001 |

Table 3: Key Outcomes from the RewinD-LB Phase 2b Extension Phase.

Alzheimer's Disease (AD) - Phase 2b REVERSE-SD Study [13][14]

| Endpoint | This compound (40mg BID) | Placebo | p-value |

| Change in Episodic Memory (Primary) | No significant improvement | - | Not met |

| Change in CSF p-tau181 | -2.0 | Increase | 0.012 |

| Change in CSF T-tau | -18.8 | Increase | 0.031 |

Table 4: Key Outcomes from the REVERSE-SD Phase 2b Study in Mild AD.

Detailed Experimental Protocols

p38α Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)

This protocol outlines the method to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α.[1]

Materials:

-

Recombinant human p38α enzyme

-

This compound

-

ATP

-

Substrate peptide (e.g., MEF2A)

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 10 mM MgCl2, 10% glycerol)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add a fixed concentration of p38α enzyme (e.g., 15 nM) to the assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 10 minutes at 30°C.

-

Prepare a reaction mixture containing the substrate peptide, ATP, PEP, NADH, PK, and LDH in the assay buffer.

-

Initiate the kinase reaction by adding the reaction mixture to the wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer. The oxidation of NADH to NAD+ by LDH is coupled to the production of ADP by p38α, resulting in a decrease in absorbance.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Plot the reaction rates as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rab5 Activity Assay (GTP-Rab5 Immunofluorescence)

This protocol describes a method to quantify the levels of active, GTP-bound Rab5 in neuronal cells or brain tissue sections.[4][11]

Materials:

-

Primary antibodies: anti-Rab5-GTP specific antibody, anti-total Rab5 antibody

-

Fluorescently labeled secondary antibodies

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% normal goat serum)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

For cultured cells: Grow cells on coverslips, treat with this compound or vehicle, and then fix with 4% PFA.

-

For brain tissue: Perfuse the animal with saline followed by 4% PFA, dissect the brain region of interest, and prepare cryosections.

-

-

Immunostaining:

-

Permeabilize the cells or tissue sections with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-Rab5-GTP antibody overnight at 4°C. For normalization, a separate sample can be stained with an anti-total Rab5 antibody.

-

Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope with consistent settings for all samples.

-

Quantify the fluorescence intensity of Rab5-GTP puncta within individual neurons using image analysis software (e.g., ImageJ).

-

Measure the number, size, and total area of Rab5-GTP-positive endosomes.

-

For normalization, the intensity of Rab5-GTP can be expressed as a ratio to the intensity of total Rab5 from a parallel experiment.

-

Assessment of Neurodegeneration in Animal Models

This section describes the use of the Ts2 Down syndrome mouse model and the assessment of neurodegeneration.[11]

Animal Model:

-

Ts2 Mice: This mouse model of Down syndrome carries a partial trisomy of mouse chromosome 16, which is syntenic to human chromosome 21. These mice develop age-related degeneration of basal forebrain cholinergic neurons (BFCNs), a key pathological feature of AD and DLB.

Experimental Procedure:

-

Treatment: Ts2 mice are treated with this compound or vehicle via oral gavage for a specified duration.

-

Tissue Processing: Following treatment, mice are euthanized, and their brains are processed for histological analysis.

-

Immunohistochemistry for Cholinergic Neurons:

-

Brain sections containing the basal forebrain are stained with an antibody against choline acetyltransferase (ChAT), a marker for cholinergic neurons.

-

The number of ChAT-positive neurons in specific regions (e.g., medial septum and vertical limb of the diagonal band) is quantified using stereological methods.

-

-

Assessment of Endosomal Pathology: As described in the Rab5 activity assay protocol, immunofluorescence for Rab5-GTP is performed to assess the extent of endosomal abnormalities.

Conclusion

This compound represents a promising therapeutic approach for neurodegenerative diseases by targeting the p38α-Rab5 signaling axis. The preclinical data strongly support its ability to modulate Rab5 activity and ameliorate neurodegenerative pathology. While clinical trial results have been mixed, they provide valuable insights into the drug's mechanism of action and have informed the design of ongoing and future studies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of p38α and Rab5 in neurodegeneration and to evaluate the efficacy of novel therapeutic agents targeting this pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this targeted therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pharmatimes.com [pharmatimes.com]

- 3. Assessing Rab5 Activation in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing rab5 activation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurologylive.com [neurologylive.com]

- 8. cervomed.com [cervomed.com]

- 9. scitechdaily.com [scitechdaily.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor this compound for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 13. EIP Pharma reports mixed results from this compound Alzheimer’s trial [clinicaltrialsarena.com]

- 14. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Neflamapimod in Alzheimer's Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neflamapimod (formerly VX-745) is a selective, brain-penetrant, small-molecule inhibitor of the p38 mitogen-activated protein kinase alpha (p38α).[1] This enzyme is a critical component of intracellular signaling cascades that become dysregulated in Alzheimer's disease (AD), contributing to synaptic dysfunction and neuroinflammation.[2][3] Extensive preclinical studies in various AD models have demonstrated this compound's potential to reverse cognitive deficits, mitigate synaptic damage, and reduce neuroinflammation, positioning it as a promising therapeutic candidate. This technical guide provides an in-depth overview of the core preclinical evidence for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental designs.

Mechanism of Action: Targeting p38α Kinase

This compound is an orally administered small molecule that effectively crosses the blood-brain barrier and specifically inhibits the activity of p38α kinase.[3][4] In the context of Alzheimer's disease, p38α is implicated in a range of pathological processes. Its activation by stressors such as amyloid-beta (Aβ) oligomers and inflammatory cytokines leads to a cascade of downstream events that impair synaptic function and promote neurodegeneration.[2] By inhibiting p38α, this compound aims to disrupt these pathological signaling pathways, thereby restoring synaptic plasticity, reducing inflammation, and ultimately improving cognitive function.[4]

Preclinical Efficacy in Alzheimer's Disease Models

This compound has been evaluated in a variety of preclinical models that recapitulate key aspects of Alzheimer's disease pathology, including age-related cognitive decline, amyloid and tau pathology, and neurodegeneration.

Reversal of Cognitive Deficits

Studies in aged rats with cognitive deficits have shown that this compound can reverse impairments in spatial learning and memory.[5]

Table 1: Effect of this compound on Morris Water Maze Performance in Aged Rats

| Treatment Group | N | Escape Latency (s) | Time in Target Quadrant (%) | Data Source |

| Aged + Vehicle | - | - | - | [5] |

| Aged + this compound | - | Statistically Significant Improvement vs. Vehicle | Statistically Significant Improvement vs. Vehicle | [5] |

| Young Control | - | - | - | [5] |

| Specific quantitative data on escape latency and time in the target quadrant were not available in the provided search results. |

Experimental Protocol: Morris Water Maze in Aged Rats

-

Animals: Aged (e.g., 20-22 months old) rats with identified cognitive deficits.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool for spatial navigation.

-

Procedure:

-

Acquisition Phase: Rats are trained over several days to find the hidden platform. Each trial begins with the rat being placed in the water at a random starting position. The time taken to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

-

Treatment: this compound or vehicle is administered for a specified period (e.g., 3 weeks) before and/or during the behavioral testing.[5]

This compound has demonstrated efficacy in transgenic mouse models of Alzheimer's disease, including those with amyloid (APP/PS1) and tau (hTau) pathology.

Protection Against Synaptic Dysfunction

A key aspect of this compound's preclinical profile is its ability to protect against synaptic damage, a hallmark of early Alzheimer's disease.

In vitro studies using hippocampal neurons have shown that this compound can prevent the loss of dendritic spines induced by toxic Aβ oligomers.[4]

Table 2: Effect of this compound on Aβ-Induced Dendritic Spine Retraction

| Condition | This compound Concentration | Outcome | Data Source |

| Aβ-derived diffusible ligand (ADDL) | 10 nM | Reduction in dendritic spine retraction | [4] |

| Aβ-derived diffusible ligand (ADDL) | 50 nM | Full blockade of dendritic spine retraction | [4] |

| Purified PrPSc | 25 nM | Reduction in dendritic spine loss | [4] |

| Purified PrPSc | 100 nM | Full blockade of dendritic spine retraction | [4] |

Experimental Protocol: Dendritic Spine Retraction Assay

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic mice.

-

Treatment: Neurons are exposed to synaptotoxic agents such as Aβ-derived diffusible ligands (ADDLs) or purified prion protein (PrPSc) in the presence or absence of varying concentrations of this compound.

-

Imaging: Dendritic spines are visualized using immunofluorescence microscopy (e.g., by staining for actin or postsynaptic density proteins).

-

Quantification: The number and morphology of dendritic spines are quantified to assess the extent of spine loss and the protective effect of this compound.

Neuroprotective Effects

This compound has also demonstrated neuroprotective effects in models of neurodegeneration.

In the Ts2 Down Syndrome mouse model, which exhibits cholinergic neurodegeneration similar to that seen in Alzheimer's disease, this compound treatment prevented the loss of cholinergic neurons.[4][6]

Table 3: Neuroprotective Effect of this compound in Ts2 Mice

| Treatment Group | Outcome | Quantitative Result | Data Source |

| Ts2 + Vehicle | Number of ChAT+ neurons in the medial septal nucleus | Reduced by ~30% relative to wild-type mice | [4] |

| Ts2 + this compound | Number of ChAT+ neurons in the medial septal nucleus | Similar to wild-type mice; ~30% more than vehicle-treated Ts2 mice | [4][6] |

Experimental Protocol: Cholinergic Neuron Quantification in Ts2 Mice

-

Animals: Ts2 Down Syndrome mice and wild-type littermate controls.

-

Treatment: Mice are treated with this compound or vehicle for a specified duration.

-

Immunohistochemistry: Brain sections, specifically the medial septal nucleus, are stained for choline acetyltransferase (ChAT), a marker for cholinergic neurons.

-

Quantification: The number of ChAT-positive neurons is counted to determine the extent of neurodegeneration and the neuroprotective effect of this compound.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic for Alzheimer's disease. By targeting the p38α kinase, this compound addresses key pathological mechanisms, including synaptic dysfunction and neuroinflammation. The consistent positive results across multiple relevant animal models, demonstrating improvements in cognition, protection of synapses, and preservation of neurons, underscore its potential as a disease-modifying therapy. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with Alzheimer's disease.

References

- 1. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor this compound on the Neurodegenerative Process [prnewswire.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

Investigating Neflamapimod's Role in Dementia with Lewy Bodies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Neflamapimod, an investigational oral, brain-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α), and its potential therapeutic role in Dementia with Lewy Bodies (DLB). This document synthesizes preclinical rationale, mechanism of action, and clinical trial data to offer a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.

Introduction to Dementia with Lewy Bodies and the Therapeutic Rationale for this compound

Dementia with Lewy Bodies (DLB) is the second most common neurodegenerative dementia, characterized by the accumulation of alpha-synuclein aggregates, known as Lewy bodies, in the brain.[1][2] The pathology of DLB leads to a progressive decline in cognitive function, fluctuating cognition, visual hallucinations, and parkinsonism.[2] A key aspect of DLB pathology is synaptic dysfunction, particularly in the basal forebrain cholinergic system, which is believed to be a primary driver of the cognitive and motor deficits observed in the disease.[1][3]

This compound emerges as a promising therapeutic candidate by targeting this synaptic dysfunction.[1][2] It is a selective inhibitor of the p38 MAPK alpha enzyme, which is implicated in neuroinflammation and synaptic toxicity.[3][4][5] Preclinical studies have demonstrated that this compound can reverse synaptic dysfunction within the basal forebrain cholinergic system, suggesting its potential as a disease-modifying therapy for DLB.[3][6]

Mechanism of Action: The p38 MAPK Alpha Signaling Pathway in DLB

The p38 MAPK signaling cascade is a critical pathway that responds to cellular stress and inflammation. In neurodegenerative diseases like DLB, the p38α isoform is activated in neurons and glial cells, contributing to the pathological process. The activation of p38α is linked to the neurotoxicity of alpha-synuclein aggregates.[2]

The proposed mechanism of action for this compound in DLB involves the inhibition of p38α, which in turn modulates downstream signaling that impacts synaptic function and neuroinflammation. A crucial connection has been identified between p38α and the endosome-associated protein Rab5. Dysregulated Rab5 activity is a convergence point for multiple pathogenic drivers in neurodegenerative diseases. By inhibiting p38α, this compound is thought to normalize Rab5 activity, thereby mitigating synaptic dysfunction.

Clinical Development Program: An Overview of Key Trials

This compound has been evaluated in several clinical trials for Dementia with Lewy Bodies. The core of its clinical development program revolves around the Phase 2a AscenD-LB and the Phase 2b RewinD-LB studies.

AscenD-LB (NCT04001517)

The AscenD-LB trial was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-concept study designed to evaluate the efficacy and safety of this compound in patients with mild-to-moderate DLB.[7][8][9] The study enrolled 91 participants who received either this compound (40mg twice or three times daily) or a placebo for 16 weeks.[8][9]

RewinD-LB (NCT05869669)

Building on the findings of AscenD-LB, the RewinD-LB trial is a Phase 2b study with a similar design but with a more targeted patient population.[7][9] This study excluded patients with Alzheimer's disease co-pathology, as identified by plasma phosphorylated tau (p-tau)181 levels, to focus on a "pure" DLB population where the mechanism of this compound is hypothesized to be most effective.[1][7] The trial investigated a 40mg three-times-daily dose over a 16-week period, followed by an open-label extension.[7][10]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the AscenD-LB and RewinD-LB clinical trials.

AscenD-LB Trial: Key Efficacy Outcomes

| Endpoint | Treatment Group | Result | p-value | Effect Size (Cohen's d) |

| Neuropsychological Test Battery (NTB) | This compound 40mg TID vs. Placebo/BID | Significant Improvement | 0.015 | 0.52 |

| Timed Up and Go (TUG) Test | This compound TID vs. Placebo | -1.4s (improvement) vs. +1.5s (worsening) | 0.03 | 0.50 |

Data sourced from press releases and publications related to the AscenD-LB trial.[5][7][11]

RewinD-LB Trial: Key Efficacy and Biomarker Outcomes

| Endpoint | Comparison | Result | p-value |

| Clinical Dementia Rating-Sum of Boxes (CDR-SB) | New vs. Old Capsule Formulation (Extension Phase) | -0.58 difference | 0.024 |

| ADCS-CGIC | Placebo to New Capsule Switch (Extension Phase) | -0.82 point difference | 0.004 |

| Plasma GFAP | NFMD/B (New Capsule) vs. Placebo | -23.1 pg/mL median difference | - |

| Correlation of Plasma GFAP and CDR-SB | - | Change in GFAP correlated with treatment response | 0.036 |

| Incidence of Falls (ptau181 < 2.2 pg/mL) | New Capsule vs. Old Capsule (Extension) | 4.0% vs. 15.4% | 0.025 |

| Incidence of Falls (ptau181 < 2.2 pg/mL) | New Capsule (Extension) vs. Placebo (Initial) | 4.0% vs. 19.7% | 0.007 |

Data sourced from press releases and publications related to the RewinD-LB trial.[6][7]

Experimental Protocols

Clinical Trial Methodology

The AscenD-LB and RewinD-LB trials followed a generally similar protocol, which is outlined in the workflow diagram below.

Key elements of the protocol included:

-

Patient Population: Individuals diagnosed with probable DLB according to consensus criteria, often with confirmation of abnormal dopamine transporter imaging (DaTscan).[8]

-

Intervention: Oral administration of this compound capsules or matching placebo.[8]

-

Assessments: A battery of cognitive and functional tests were employed, including the Neuropsychological Test Battery (NTB), Clinical Dementia Rating-Sum of Boxes (CDR-SB), and the Timed Up and Go (TUG) test.[8]

-

Biomarker Analysis: Plasma samples were collected to measure levels of key biomarkers such as glial fibrillary acidic protein (GFAP) and p-tau181.[7][12]

Biomarker Measurement Methodology

The measurement of plasma biomarkers such as p-tau181 and GFAP in the clinical trials utilized the Single molecule array (Simoa) platform. This is a high-sensitivity immunoassay technology capable of detecting low-abundance proteins in biological samples. The process generally involves:

-

Sample Collection: Blood samples are collected from trial participants.

-

Plasma Separation: Plasma is isolated from the whole blood through centrifugation.

-

Simoa Analysis: The plasma samples are analyzed on a Simoa analyzer (e.g., HD-X analyzer) using specific assay kits for the target biomarkers (e.g., Simoa p-tau181 Advantage V2 kit, Simoa GFAP Discovery kit).

-

Data Quantification: The instrument measures the concentration of the biomarker in each sample, providing quantitative data for statistical analysis.

Conclusion and Future Directions

The cumulative data from preclinical and clinical studies suggest that this compound holds significant promise as a potential treatment for Dementia with Lewy Bodies. Its targeted mechanism of action, aimed at reversing synaptic dysfunction in the basal forebrain cholinergic system, represents a novel therapeutic approach. The positive results from the Phase 2a and 2b trials, particularly in a patient population without Alzheimer's co-pathology, provide a strong rationale for advancing this compound into Phase 3 development.[7]

Future research will likely focus on confirming these findings in a larger, pivotal Phase 3 trial. Key considerations for future studies will include the continued use of biomarkers to select the most appropriate patient population and to monitor treatment response. The long-term safety and efficacy of this compound will also be critical areas of investigation. If successful, this compound could become the first approved disease-modifying therapy for Dementia with Lewy Bodies, addressing a significant unmet medical need for this debilitating neurodegenerative disease.

References

- 1. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of this compound in Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross‐sectional and longitudinal evaluation of plasma glial fibrillary acidic protein to detect and predict clinical syndromes of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Alterations in Protein Kinase p38γ in the Pathogenesis of the Synaptic Pathology in Dementia With Lewy Bodies and α-Synuclein Transgenic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P38α MAPK Signaling-A Robust Therapeutic Target for Rab5-Mediated Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurologylive.com [neurologylive.com]

- 9. Diagnostic value of plasma p-tau181, NfL, and GFAP in a clinical setting cohort of prevalent neurodegenerative dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. EIP Pharma announces positive results from Phase II AscenD-LB trial of this compound in mild to moderate dementia with Lewy Bodies | Alzheimer Europe [alzheimer-europe.org]

The Journey of Neflamapimod (VX-745): A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neflamapimod, also known as VX-745, is a potent and selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase alpha (p38 MAPKα). Initially discovered and developed by Vertex Pharmaceuticals for inflammatory diseases such as rheumatoid arthritis, its development trajectory pivoted towards neurodegenerative disorders of the central nervous system (CNS) after being licensed by EIP Pharma (now CervoMed). This technical guide provides an in-depth history of this compound's discovery and development, detailing its mechanism of action, preclinical evidence, and clinical evaluation in Alzheimer's disease and Dementia with Lewy Bodies. We present key quantitative data in structured tables, outline detailed experimental protocols for pivotal studies, and provide visual representations of signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Initial Development

This compound (VX-745) was discovered by Vertex Pharmaceuticals in the late 1990s as part of a program aimed at developing inhibitors of p38 MAPK for the treatment of inflammatory conditions, most notably rheumatoid arthritis. The targeting of p38 MAPK was based on its critical role in regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Vertex initiated its p38 MAPK discovery program in 1996. By July 1998, VX-745 was selected as a lead drug development candidate in collaboration with Kissei Pharmaceuticals. Phase I clinical trials for VX-745 were initiated in March 1999, followed by a pilot Phase II trial for rheumatoid arthritis in November of the same year. While showing some activity, development for rheumatoid arthritis was eventually discontinued.

In 2014, EIP Pharma (now CervoMed) licensed this compound for development in CNS disorders, recognizing the growing body of evidence implicating p38 MAPKα-mediated neuroinflammation and synaptic dysfunction in the pathophysiology of neurodegenerative diseases like Alzheimer's disease and Dementia with Lewy Bodies.

Mechanism of Action: Targeting the p38 MAPKα Signaling Pathway

This compound is a highly selective inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38 MAPKα). This enzyme is a key component of a signaling cascade that responds to cellular stress and inflammatory cues. In neurodegenerative diseases, the chronic activation of p38 MAPKα in neurons is linked to synaptic dysfunction, neuroinflammation, and the pathological phosphorylation of tau protein.

By inhibiting p38 MAPKα, this compound aims to mitigate these downstream pathological effects, thereby protecting synapses and neuronal function.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent and selective inhibition of p38 MAPKα in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound (VX-745)

| Target | Assay Type | IC50 | Reference |

| p38 MAPKα | Enzyme Inhibition Assay | 10 nM | [1] |

| p38 MAPKβ | Enzyme Inhibition Assay | 220 nM | [1] |

| IL-1β Release | Human PBMC Assay | 56 nM | [1] |

| TNF-α Release | Human PBMC Assay | 52 nM | [1] |

A spectrophotometric coupled-enzyme assay is utilized to determine the IC50 value of this compound for p38 MAPKα.[1]

-

Enzyme and Inhibitor Incubation: A fixed concentration of recombinant human p38 MAPKα enzyme (e.g., 15 nM) is pre-incubated with varying concentrations of this compound (dissolved in DMSO) for a defined period (e.g., 10 minutes) at 30°C. The incubation occurs in a buffer solution (e.g., 0.1 M HEPES, pH 7.5) containing necessary co-factors.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a specific substrate peptide (e.g., EGFR peptide).

-

Signal Detection: The rate of ATP consumption is measured indirectly by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the kinase reaction through pyruvate kinase and lactate dehydrogenase.

-

Data Analysis: The rate of reaction is plotted against the inhibitor concentration to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the p38 MAPKα enzyme activity.

References

An In-depth Technical Guide on the Role of p38α in Synaptic Dysfunction and the Impact of Neflamapimod

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synaptic dysfunction is a primary driver of cognitive decline in neurodegenerative disorders, most notably Alzheimer's disease (AD). The p38 mitogen-activated protein kinase alpha (p38α) has emerged as a critical intracellular enzyme implicated in this process. Overactivation of p38α, often triggered by inflammatory cytokines and cellular stress, contributes to synaptic toxicity and impairs synaptic function.[1] This has positioned p38α as a promising therapeutic target. Neflamapimod (formerly VX-745) is an orally administered, brain-penetrating small molecule that selectively inhibits p38α.[1][2] Preclinical and clinical studies are exploring its potential to reverse synaptic dysfunction and modify disease progression in conditions such as AD and Dementia with Lewy Bodies (DLB).[1] This guide provides a comprehensive overview of the p38α signaling pathway in the context of synaptic health, details the mechanism of action of this compound, and presents key experimental data and protocols relevant to its study.

The Role of p38α in Synaptic Function and Dysfunction

The p38 MAPK family, consisting of four isoforms (α, β, γ, and δ), are key regulators of cellular responses to external stimuli.[3][4] The α and β isoforms are particularly sensitive to pyridinyl imidazole inhibitors.[5]

The p38α Signaling Pathway

The p38 MAPK cascade is a three-tiered kinase system.[6] External stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1β), glutamate, and β-amyloid (Aβ) peptides, activate MAP kinase kinase kinases (MAPKKKs).[4][7][8] These, in turn, phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK3 and MKK6.[6] MKK3/6 then dually phosphorylate p38α on specific threonine and tyrosine residues, leading to its activation.[6]

Once activated, p38α phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2) and transcription factors such as ATF2, MEF2C, and MAX.[9][10] This signaling cascade ultimately modulates gene expression and various cellular processes.[3]

Caption: The p38α signaling cascade from upstream activators to downstream effects.

p38α's Involvement in Synaptic Plasticity

p38 MAPK plays a significant role in regulating long-term changes in synaptic efficacy, such as long-term potentiation (LTP) and long-term depression (LTD).[4][11] However, its overactivation is linked to synaptic dysfunction.[12] In the context of neurodegenerative diseases, the p38 MAPK cascade is activated by Aβ peptides and in the presence of tauopathies.[4][11]

Activated p38α can impair LTP and is involved in regulating glutamate neurotransmission at the post-synaptic neuron.[9][13] It has been shown to be activated downstream of NMDA receptors.[9] Furthermore, p38α can phosphorylate tau, a protein implicated in the pathology of Alzheimer's disease.[14]

This compound: A p38α Inhibitor

This compound is a highly specific, ATP-competitive inhibitor of the p38α enzyme.[15][16] It was initially developed for rheumatoid arthritis and is now being repurposed for central nervous system disorders.[15][16]

Mechanism of Action

This compound penetrates the brain and selectively inhibits p38α within neurons.[1] This inhibition is intended to counter the inflammation-induced synaptic toxicity that leads to impaired synaptic function.[1] Pre-clinical studies have indicated that this compound can reverse synaptic dysfunction.[1] One of its proposed mechanisms is the regulation of Rab5, a key protein involved in the neurodegenerative process in the basal forebrain.[1] By inhibiting p38α, this compound reduces Rab5 activity, which may in turn reverse neurodegeneration.[1]

Caption: Proposed mechanism of this compound in mitigating synaptic dysfunction.

Preclinical and Clinical Data

Preclinical Evidence

In animal models, this compound has been shown to reverse the neurodegenerative process in the basal forebrain cholinergic system.[1] It also demonstrated the ability to reduce Rab5 activity.[1] Furthermore, selective inhibition of p38α MAPK was found to ameliorate hippocampal-dependent associative and spatial memory deficits in an APP/PS1 transgenic mouse model of AD.[12]

Clinical Trial Data

This compound has undergone several Phase 2 clinical trials for neurodegenerative diseases.[17][18]

Table 1: Summary of Key this compound Clinical Trial Results

| Trial Name/ID | Indication | Phase | Key Findings | Reference(s) |

| REVERSE-SD (NCT03402659) | Early-stage Alzheimer's Disease | IIb | Did not meet the primary endpoint of improvement in episodic memory.[18][19] However, it did show a statistically significant reduction in cerebrospinal fluid (CSF) levels of phospho-tau (p-tau) and total tau.[14][18][19][20] | [14][18][19][20] |

| AscenD-LB (NCT04001517) | Dementia with Lewy Bodies | IIa | Showed positive effects on clinical endpoints associated with cholinergic neuronal function, including improvements in dementia severity and motor function.[21][22] The effects were more pronounced in patients without elevated plasma p-tau181, a biomarker for AD co-pathology.[21][22] | [21][22] |

| NCT02423122 & NCT02423200 | Mild Alzheimer's Disease | II | Led to improvements in memory and learning, and a reduction in beta-amyloid plaques in the brain.[17] | [17] |

| RewinD-LB | Dementia with Lewy Bodies | IIb | Showed significant positive effects on the Clinical Dementia Rating Sum of Boxes (CDR-SB) and the Timed Up and Go (TUG) test.[23][24] | [23][24] |

Experimental Protocols

p38 MAPK Activity Assay (In Vitro Kinase Assay)

This protocol is designed to measure the activity of p38 MAPK and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant active p38α MAPK

-

Kinase assay buffer

-

Recombinant ATF2 (substrate)

-

ATP

-

Test compound (e.g., this compound)

-

96-well plate

-

SDS-PAGE and Western blot reagents

-

Anti-phospho-ATF2 antibody

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

-

Kinase Reaction Setup: In a 96-well plate, add the test compound dilutions or vehicle control.

-

Add the recombinant active p38α MAPK to each well and pre-incubate.

-

Initiate Reaction: Add a mixture of ATF2 substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with an anti-phospho-ATF2 antibody to detect the phosphorylated substrate.

-

Visualize the bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the extent of p38α inhibition by the test compound.

Caption: Workflow for an in vitro p38α kinase activity assay.

Quantification of Synaptic Density (Immunohistochemistry)

This protocol outlines a method for quantifying synaptic density in brain tissue from preclinical models.

Materials:

-

Brain tissue sections (cryosections or vibratome sections)

-

Primary antibodies: anti-VGlut2 (presynaptic marker) and anti-PSD-95 (postsynaptic marker)

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

-

Confocal microscope

-

Image analysis software (e.g., ImageJ with Puncta Analyzer plugin)

Procedure:

-

Tissue Preparation: Prepare brain sections from control and treated animals.

-

Immunostaining:

-

Permeabilize and block the tissue sections.

-

Incubate with primary antibodies (e.g., anti-VGlut2 and anti-PSD-95) overnight.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstain with DAPI.

-

-

Imaging:

-

Mount the sections on slides.

-

Acquire z-stack images of the region of interest using a confocal microscope.

-

-

Image Analysis:

-

Generate maximum intensity projections from the z-stacks.

-

Use an image analysis software to identify and quantify the colocalization of the presynaptic and postsynaptic markers. The number of colocalized puncta represents the synaptic density.

-

-

Statistical Analysis: Compare the synaptic density between control and treated groups.

Conclusion and Future Directions

The p38α signaling pathway is a key player in the synaptic dysfunction observed in neurodegenerative diseases. Its inhibition presents a viable therapeutic strategy. This compound, a specific p38α inhibitor, has shown promise in preclinical models and early-stage clinical trials by demonstrating target engagement and positive effects on biomarkers and some clinical outcomes.[18][19][23] However, the failure to meet the primary endpoint in the REVERSE-SD trial for Alzheimer's disease highlights the complexity of treating this condition and suggests that higher doses or longer treatment durations may be necessary.[20] Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its clinical application for the treatment of neurodegenerative disorders characterized by synaptic dysfunction.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 10. promega.com [promega.com]

- 11. Involvement of p38 MAPK in Synaptic Function and Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of p38 MAPK in Synaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 18. EIP Pharma reports mixed results from this compound Alzheimer’s trial [clinicaltrialsarena.com]

- 19. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 20. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor this compound in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. neurology.org [neurology.org]

- 22. neurologylive.com [neurologylive.com]

- 23. cervomed.com [cervomed.com]

- 24. CervoMed Announces New Data from Phase 2b Trial Demonstrating this compound's Potential as a Treatment for Dementia with Lewy Bodies - CervoMed [ir.cervomed.com]

The Potential of Neflamapimod for the Treatment of Huntington's Disease: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the investigational drug Neflamapimod, focusing on its scientific rationale, mechanism of action, and clinical evaluation for the potential treatment of cognitive dysfunction in Huntington's disease (HD). This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Huntington's disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. A key pathological feature of HD is synaptic dysfunction, which is believed to underlie the early cognitive deficits. This compound (formerly VX-745) is an orally administered, brain-penetrant small molecule that selectively inhibits the alpha isoform of the p38 mitogen-activated protein kinase (p38α). Chronic activation of p38α is implicated in synaptic dysfunction and neuroinflammation, providing a strong rationale for its inhibition as a therapeutic strategy in neurodegenerative diseases.[1] This guide summarizes the preclinical evidence supporting the role of p38α in HD-related pathology and details the design and outcomes of the Phase 2a clinical trial of this compound in patients with early-stage Huntington's disease.

Mechanism of Action and Scientific Rationale

This compound is a highly specific inhibitor of the intracellular enzyme p38α kinase.[2] In the context of neurodegenerative diseases, the chronic activation of p38α is linked to inflammation-induced synaptic toxicity, which leads to the impairment of synaptic function.[2] Synaptic dysfunction is a major driver of the cognitive deficits that are a defining characteristic of many central nervous system diseases, including Huntington's.[2][3][4]

Preclinical studies in various models of neurodegeneration have shown that inhibition of p38α can protect neurons and restore synaptic function. For instance, in a mouse model of Down syndrome, this compound treatment prevented the loss of cholinergic neurons, with treated mice showing approximately 30% more of these neurons compared to placebo-treated animals.[1] Furthermore, in cultured mouse neurons, this compound was able to prevent the degeneration of neuronal ramifications triggered by toxic amyloid-beta molecules, even at the lowest concentrations tested.[1]

While direct preclinical studies of this compound in Huntington's disease models are not yet published, research into the role of p38 MAPK in HD provides a strong foundation for its therapeutic potential. Studies in the YAC128 mouse model of HD have shown that altered activation of p38 MAPK contributes to the enhancement of NMDA receptor-dependent excitotoxicity, a key pathological process in HD. Furthermore, inhibition of the p38 MAPK pathway has been shown to reduce the accumulation of mutant huntingtin protein aggregates and alleviate cytotoxicity in cellular models of Huntington's disease.

Signaling Pathway of p38α in Huntington's Disease Pathology

The following diagram illustrates the hypothesized signaling pathway involving p38α in the context of Huntington's disease and the therapeutic intervention point of this compound.

Clinical Development in Huntington's Disease

This compound was evaluated in a Phase 2a proof-of-concept clinical trial for the treatment of cognitive dysfunction in patients with early-stage Huntington's disease (NCT03980938).

Study Design and Methods

The study was a double-blind, placebo-controlled, two-period, within-subject crossover trial conducted at a single site in the United Kingdom.[4][5] The trial was designed to enroll 16 patients with early-stage Huntington's disease.[4]

Key aspects of the trial protocol are summarized in the table below.

| Parameter | Description |

| Study Title | A Double-Blind, Placebo-Controlled Two-Period 10-Week Treatment Within-Subject Crossover Study Of Cognitive Effects Of this compound in Early-Stage Huntington Disease (HD) |

| ClinicalTrials.gov ID | NCT03980938 |

| Phase | 2a |

| Patient Population | 16 subjects with genetically confirmed early-stage HD (ages 30-70) and identified cognitive deficits.[5] |

| Intervention | This compound 40 mg administered orally twice daily.[5] |

| Study Design | Two 10-week treatment periods (this compound or placebo) separated by an 8-12 week washout period, in a crossover design.[5] |

| Primary Outcome Measures | Reversal of hippocampal dysfunction as assessed by the virtual water maze test for spatial learning and selected tests from the Cambridge Neuropsychological Test Automated Battery (CANTAB).[4] |

The following diagram outlines the experimental workflow of the clinical trial.

Clinical Trial Results

The clinical trial was prematurely terminated on October 15, 2020, due to delays and restrictions imposed by the COVID-19 pandemic. As a result of the early termination, only one subject completed the second crossover period. Consequently, the efficacy analysis was limited to a comparison of outcomes from the first treatment period between subjects who received this compound and those who received a placebo.

Efficacy: No significant differences were observed between the this compound and placebo groups for the virtual Morris Water Maze and most of the CANTAB assessments.[5] However, statistically significant differences were noted in two CANTAB tasks:

-

One Touch Stockings of Cambridge (OTS): An increase in latency to correct errors was observed in the this compound group compared to the placebo group, suggesting a potential worsening of performance in this specific task.[5]

-

Spatial Span (SS): An increase in the forward span length was seen in the this compound group versus the placebo group, indicating a potential improvement in this measure of cognitive function.[5]

The results from these two tasks were deemed inconsistent.[5] Quantitative data from these specific CANTAB sub-tests are not publicly available at this time.